molecular formula C16H10O4 B3406380 Benzoic acid 2-oxo-2H-chromen-7-yl ester CAS No. 31005-05-7

Benzoic acid 2-oxo-2H-chromen-7-yl ester

Cat. No. B3406380
CAS RN: 31005-05-7
M. Wt: 266.25 g/mol
InChI Key: DKDPSSSGXHEHAK-UHFFFAOYSA-N
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Description

“Benzoic acid 2-oxo-2H-chromen-7-yl ester” is a chemical compound with the molecular formula C16H10O4 . It is a derivative of coumarin, a type of oxa-heterocycle that consists of a benzene ring fused with an α-pyrone nucleus .


Synthesis Analysis

The synthesis of “this compound” can be achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound was determined by various spectroscopic analyses including ESI-MS, FT-IR, 1D, and 2D NMR spectroscopy, and X-ray diffractometry . The benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.248 Da . Further physical and chemical properties are not explicitly mentioned in the retrieved sources.

Advantages and Limitations for Lab Experiments

Coumarin's advantages in lab experiments include its low cost, easy availability, and wide range of biological activities. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Benzoic acid 2-oxo-2H-chromen-7-yl ester has been found to exhibit toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the scientific research of Benzoic acid 2-oxo-2H-chromen-7-yl ester. One potential area of study is its use in the development of new antimicrobial agents. Coumarin has also been studied for its potential use in the treatment of cancer, and further research in this area could lead to the development of new cancer therapies. Additionally, this compound's neuroprotective effects make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

Coumarin has been extensively studied for its various biological and pharmacological activities. It has been found to exhibit antimicrobial, anti-inflammatory, anticoagulant, antioxidant, and anticancer properties. Coumarin has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

(2-oxochromen-7-yl) benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15-9-7-11-6-8-13(10-14(11)20-15)19-16(18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDPSSSGXHEHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288808
Record name 7-(Benzoyloxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31005-05-7
Record name 7-(Benzoyloxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31005-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzoyloxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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